molecular formula C15H16O4 B099997 Suberenol CAS No. 18529-47-0

Suberenol

Cat. No.: B099997
CAS No.: 18529-47-0
M. Wt: 260.28 g/mol
InChI Key: LNFVZUMSDAIQDQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Chemical Constituents and Synthesis

  • Suberenol is identified as a minor constituent in the bark of Zanthoxylum dominianum Merr. & Perry, alongside other compounds like suberosin and canthin-6-one. This research supports the view that Zanthoxylum dominianum and Zanthoxylum suberosum are synonymous (Guise et al., 1967).
  • The total synthesis of (E)-Suberenol was achieved through palladium-catalysed Heck condensation. This study also synthesized two other new coumarins and cyclobisuberodiene from (E)-suberenol (Reisch et al., 1990).
  • Photosensitized oxidation of suberosin yielded this compound and its isomer, isothis compound. This research provides insight into the transformation products of suberosin and suggests potential chemical pathways (Mock et al., 1980).

Phytochemical Analysis

  • A phytochemical analysis of Ferulago trifida Boiss., an endemic species to Iran, identified this compound among other coumarins. The study highlighted this compound's potent antioxidant power and its efficacy in antibacterial effects, indicating its potential in pharmacological applications (Tavakoli et al., 2018).

Synthesis of Derivatives

  • Research on natural product chemistry led to the synthesis of dihydrothis compound and (E)-O-ethylthis compound, derivatives of this compound, expanding the chemical understanding and potential applications of this compound in various fields (Reisch et al., 1991).

Electrochemical Applications

  • A study on LiMnO2, a material for lithium-ion battery cathodes, mentions this compound in the context of synthesis at low temperatures. This research indicates the broader applications of this compound in materials science, particularly in energy storage technologies (Reimers et al., 1993).

Properties

CAS No.

18529-47-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+

InChI Key

LNFVZUMSDAIQDQ-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O

SMILES

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O

Canonical SMILES

CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O

melting_point

173°C

18529-47-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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